2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride

Medicinal Chemistry Calculated LogP CNS Drug Discovery

For CNS-focused SAR programs, sourcing the correct 4-indanyl hydrazine isomer is critical-using the 5-isomer or free base leads to divergent reactivity and failed biological correlations. This hydrochloride salt offers LogP 2.28 for optimal BBB permeability in lead-like molecules. Stable at ambient conditions, it eliminates cold-chain logistics and thawing delays. Key outcomes: ensures synthetic fidelity for 4-position-directed indane-fused heterocycle construction; delivers batch-to-batch reproducibility for hydrazone, pyrazole, and hydrazide libraries; and supports rapid access with no cold storage required.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
Cat. No. B11906957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=CC=C2)NN.Cl
InChIInChI=1S/C9H12N2.ClH/c10-11-9-6-2-4-7-3-1-5-8(7)9;/h2,4,6,11H,1,3,5,10H2;1H
InChIKeyLAOVZPSSPYDQTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride: Indane-Hydrazine Building Block


2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS 1638221-43-8) is a hydrazine derivative featuring a bicyclic indane core with the hydrazine moiety substituted at the 4-position. This compound serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry and agrochemical research . The hydrochloride salt form provides improved physicochemical handling properties compared to its free base counterpart, enhancing its utility as a laboratory reagent and building block .

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride: Isomer & Free Base Non-Interchangeability


The precise position of the hydrazine substituent on the indane scaffold, along with the salt form, critically dictates the compound's physicochemical and reactivity profiles. Simple interchange with 1- or 5-isomers, or the free base, is not viable due to quantifiable differences in lipophilicity (LogP), solid-state stability, and solution-phase reactivity [1]. These differences directly impact synthetic yield, product purity, and biological assay reproducibility, making the (4-indanyl)hydrazine hydrochloride the required starting material for specific synthetic routes and reliable structure-activity relationship (SAR) studies .

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride: Quantitative Differentiation Evidence


Lipophilicity Advantage for CNS Drug Space

The 2,3-dihydro-1H-inden-4-ylhydrazine scaffold exhibits a significantly higher lipophilicity (calculated XLogP3-AA) compared to its 1-isomer counterpart. The 4-isomer (free base) has a computed XLogP3 of 2, while the 1-isomer (free base) has a computed XLogP3 of 1 [1]. The hydrochloride salt form of the 4-isomer further shows a measured LogP of 2.28 . This 1-unit increase in LogP places the 4-isomer in a more favorable lipophilic space, often associated with improved passive membrane permeability and potential for blood-brain barrier penetration, a critical parameter for central nervous system (CNS) drug discovery programs.

Medicinal Chemistry Calculated LogP CNS Drug Discovery

Ambient Storage and Shipping Stability

The hydrochloride salt form of the 4-indanylhydrazine provides a clear logistical advantage over the free base. Vendor specifications indicate that the free base (CAS 299163-78-3) requires storage in sealed, dry conditions at 2-8°C and is shipped under potentially variable conditions . In contrast, the hydrochloride salt (CAS 1638221-43-8) is handled as a solid at ambient temperature, with standard shipping applicable within continental US . This difference eliminates the need for cold-chain logistics, reducing procurement complexity and cost.

Chemical Stability Supply Chain Logistics Solid-State Chemistry

Regioselectivity in Heterocycle Synthesis

While direct comparative rate constants are not publicly disclosed, the position of the hydrazine group on the indane scaffold is known to dictate regioselective outcomes in cyclization reactions. The 4-position hydrazine allows for the formation of specific tricyclic fused systems (e.g., pyrazole- or pyridazine-fused indanes) that are inaccessible using the 5-isomer due to constitutional isomerism [1]. This regiochemical restriction is a critical differentiator for synthetic chemists designing novel heterocyclic scaffolds. High-strength quantitative head-to-head kinetic data is currently limited in the open literature; differentiation is inferred from established principles of aromatic substitution and the documented synthetic utility of 4-indanyl derivatives .

Organic Synthesis Regioselectivity Heterocycle Synthesis

Defined Purity and Stoichiometry for Reproducibility

The 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride is commercially available with a specified minimum purity of 95% and a defined 1:1 salt stoichiometry . In contrast, the free base (CAS 299163-78-3) is often listed without a purity specification or as a research-grade item with variable assay, which introduces uncertainty into reaction stoichiometry and yield calculations . This traceable purity metric is essential for procurement specifications in a regulated or semi-regulated environment.

Analytical Chemistry Procurement Quality Control Reproducibility

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride: Application Scenarios


CNS-Targeted Library Synthesis with High LogP

For medicinal chemists constructing compound libraries targeting central nervous system (CNS) targets, the 4-isomer's high LogP of 2.28 directly increases the likelihood of passive blood-brain barrier penetration. Using this hydrochloride salt as a building block for hydrazone, pyrazole, or hydrazide formation ensures the resulting lead-like molecules fall within the optimal lipophilicity window for CNS drugs .

Ambient Temperature Workflows for Convenient Procurement

Laboratories operating without dedicated cold storage or those requiring rapid reagent access benefit from the hydrochloride salt's ambient stability. The compound can be procured, shipped, and stored at room temperature without degradation risks, reducing logistical burden and eliminating the 24-48 hour thawing process required for the cold-stored free base .

Regioselective Indane-Fused Heterocycle Formation

When synthetic routes demand the construction of indane-fused heterocycles (e.g., indane[4,5]-fused thiophenes or pyridazines), the 4-position hydrazine is stoichiometrically required as a directing group. The 5-isomer leads to structurally distinct products with different biological profiles. Therefore, any SAR study pivoting around the 4-position must source this specific isomer to maintain synthetic fidelity [1].

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